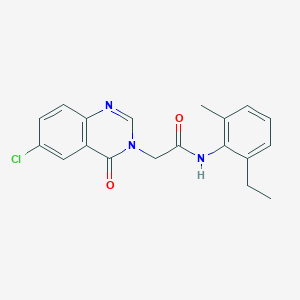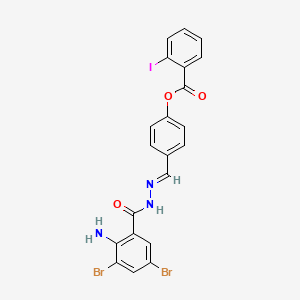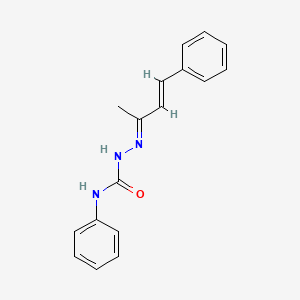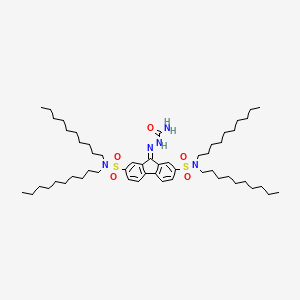
methyl 4-iodo-3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER: is a synthetic organic compound with the molecular formula C10H12INO4 and a molecular weight of 337.116 g/mol . This compound is part of the pyrrole family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学研究应用
4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
Similar Compounds
- 3-(2-ETHOXYCARBONYL-ET)-4-IODO-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER
- 4-ETHYL-3-METHYL-5-(2-NITRO-ETHYL)-1H-PYRROLE-2-CARBOXYLIC ACID TERT-BUTYL ESTER
- 5-IODO-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLIC ACID 2-BENZYL ESTER 4-ETHYL ESTER
Uniqueness
4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its iodine atom and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C10H12INO4 |
|---|---|
分子量 |
337.11 g/mol |
IUPAC 名称 |
methyl 4-iodo-3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H12INO4/c1-5-8(11)6(4-7(13)15-2)9(12-5)10(14)16-3/h12H,4H2,1-3H3 |
InChI 键 |
JHKRJPQYKWIEMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1)C(=O)OC)CC(=O)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970744.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970752.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970764.png)


![2-({(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxotetrahydrofuran-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11970776.png)
![ethyl 2-[(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11970786.png)


![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11970810.png)
![6-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11970814.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11970816.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11970820.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B11970821.png)
